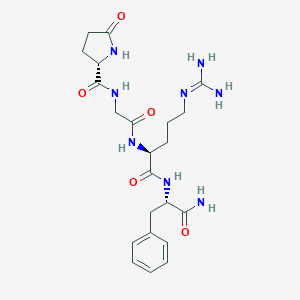

![molecular formula C7H4F2N2O4 B021095 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine CAS No. 1644-86-6](/img/structure/B21095.png)

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine

Vue d'ensemble

Description

Synthesis Analysis

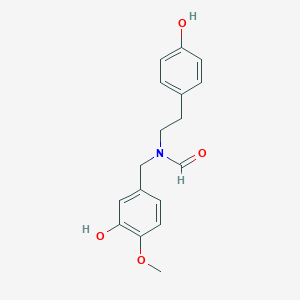

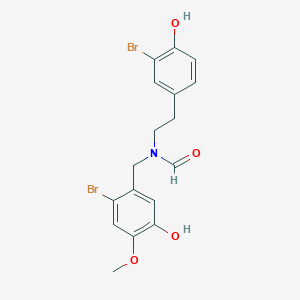

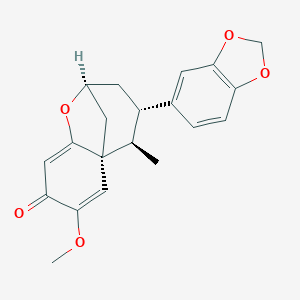

The synthesis of compounds related to 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine involves strategic fluorination and nitration steps that introduce the difluoro and nitro groups into the benzo[1,3]dioxole scaffold. The methodologies could involve starting from commercially available precursors, followed by specific reactions tailored to introduce the desired functional groups while maintaining the integrity of the sensitive dioxole ring (Ekkehardt Hahn et al., 2004).

Molecular Structure Analysis

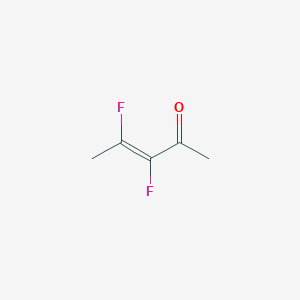

The molecular structure of such fluorinated nitro compounds is characterized by the electronic effects of the nitro and fluorine substituents. Fluorine atoms, being highly electronegative, can withdraw electron density through the sigma bonds, whereas the nitro group, being a strong electron-withdrawing group, can delocalize electron density through resonance. These effects can significantly influence the electronic structure and reactivity of the molecule (Tamara Meiresonne et al., 2015).

Chemical Reactions and Properties

The presence of fluorine and nitro groups in the molecule can influence its participation in various chemical reactions. For instance, the fluorine atoms can enhance the molecule's acidity, making it more susceptible to nucleophilic attack, while the nitro group can participate in reduction reactions or act as an electrophile in certain conditions (A. O. Miller & G. G. Furin, 1987).

Physical Properties Analysis

The physical properties of 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine, such as melting point, boiling point, and solubility, can be significantly influenced by the fluorine and nitro groups. Fluorinated compounds generally exhibit increased thermal stability and a lower polarizability compared to their non-fluorinated counterparts. The nitro group can contribute to a higher melting point due to the increased polarity and potential for hydrogen bonding (K. Hu et al., 2014).

Chemical Properties Analysis

The chemical behavior of 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine is marked by its reactivity towards various nucleophiles and electrophiles, influenced by the electron-withdrawing effects of both fluorine and the nitro group. These groups also affect the compound's acidity, redox potential, and overall chemical stability, making it a candidate for use in the synthesis of more complex organic molecules (E. Tretyakov et al., 2022).

Applications De Recherche Scientifique

PET Radiotracers for Alzheimer's Disease

A study focused on the synthesis of carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease. The research involved synthesizing reference standards and their desmethylated precursors from 5-amino-2,2-difluoro-1,3-benzodioxole, leading to carbon-11-labeled casein kinase 1 (CK1) inhibitors with high radiochemical yield and purity. This work highlights the application of 2,2-difluoro-benzo[1,3]dioxol derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Anticonvulsant Activity

Another study explored the anticonvulsant properties of dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, showing significant anticonvulsant and antioxidant activities. This research underlines the therapeutic potential of benzodioxol derivatives in epilepsy treatment (Prasanthi, Prasad, & Bharathi, 2013).

Liquid Crystals with Fluorinated Compounds

Research on fluorinated benzoxazole-based liquid crystals demonstrated the synthesis and characterization of compounds exhibiting enantiotropic mesophases. The study provided insights into how fluorinated derivatives affect the melting points and mesophase ranges, contributing to the development of new materials for liquid crystal displays (Hu et al., 2014).

Nitric Oxide Probe Development

A significant application in chemical biology involved the mechanism study of nitric oxide reactivity and fluorescence enhancement using the NO-specific probe CuFL1. This work is crucial for designing faster-reacting probes for biological and medical research, highlighting the role of fluorine-containing compounds in enhancing probe reactivity (McQuade, Pluth, & Lippard, 2010).

Antimicrobial Activity

Another study synthesized and evaluated the antimicrobial properties of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives. This research contributes to the search for new antimicrobial agents, demonstrating the biological activity potential of fluorine-modified compounds (Maheshwari & Goyal, 2016).

Propriétés

IUPAC Name |

2,2-difluoro-6-nitro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c8-7(9)14-5-1-3(10)4(11(12)13)2-6(5)15-7/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFLIJPFCURIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578136 | |

| Record name | 2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine | |

CAS RN |

1644-86-6 | |

| Record name | 2,2-Difluoro-6-nitro-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

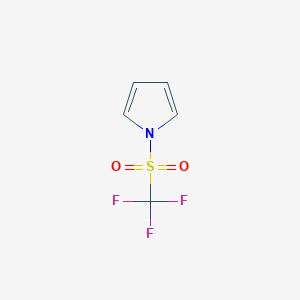

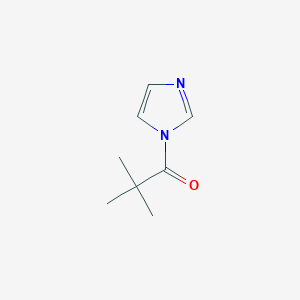

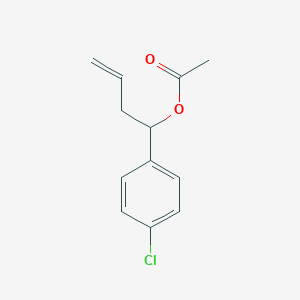

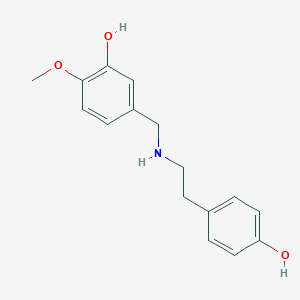

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)